molecular formula C8H8ClNO2 B2767682 3-(2-Chloropyridin-4-yl)propanoic acid CAS No. 1525856-41-0

3-(2-Chloropyridin-4-yl)propanoic acid

Cat. No.: B2767682
CAS No.: 1525856-41-0
M. Wt: 185.61
InChI Key: YKZNQEUGUIJJGD-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol It is characterized by the presence of a chloropyridine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropyridin-4-yl)propanoic acid typically involves the reaction of 2-chloropyridine with a suitable propanoic acid derivative under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropyridine ring to a more reduced form, such as a pyridine or piperidine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloropyridine ring can participate in various binding interactions with enzymes or receptors, influencing biological processes. The propanoic acid moiety may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Uniqueness: 3-(2-Chloropyridin-4-yl)propanoic acid is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other chloropyridine derivatives and phenylpropanoic acids.

Properties

IUPAC Name

3-(2-chloropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZNQEUGUIJJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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